![molecular formula C19H26N4O3 B2479810 N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide CAS No. 1285923-07-0](/img/structure/B2479810.png)
N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It was first synthesized by researchers at the University of Kentucky in 2003 and has since gained attention for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide increases GABA levels in the brain, leading to a decrease in neuronal excitability and seizure activity. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels and neuronal excitability, N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the expression of the glutamate transporter GLT-1, which is responsible for clearing excess glutamate from the brain. This may contribute to its anticonvulsant effects. N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide is its high selectivity for GABA aminotransferase, which reduces the risk of off-target effects. It is also highly stable and can be easily synthesized in large quantities, making it suitable for use in preclinical studies. However, one limitation of N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide is its poor solubility in water, which can make it difficult to administer in vivo. This can be overcome by using appropriate solvents or formulations.
Future Directions
There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide. One area of interest is its potential therapeutic applications in other neurological disorders, such as depression and schizophrenia. Another area of interest is the development of more potent and selective GABA aminotransferase inhibitors based on the structure of N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide. Finally, there is also interest in exploring the use of N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide in combination with other drugs, such as antiepileptic drugs or antidepressants, to enhance their therapeutic effects.
Synthesis Methods
The synthesis of N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide involves a multi-step process that begins with the reaction of cyclohexanone with malononitrile to form a cyanoester intermediate. This intermediate is then reacted with 4-(furan-2-carbonyl)piperazine to form the final product, N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide. The synthesis of N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide has been shown to increase GABA levels in the brain, leading to a decrease in neuronal excitability and seizure activity. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in rodent models of anxiety.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-15(17(24)21-19(14-20)7-3-2-4-8-19)22-9-11-23(12-10-22)18(25)16-6-5-13-26-16/h5-6,13,15H,2-4,7-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFXMFNUWGVOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

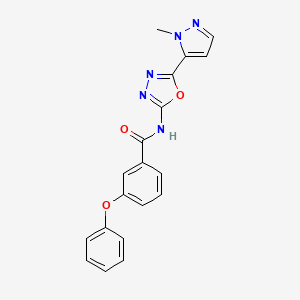

![2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2479730.png)
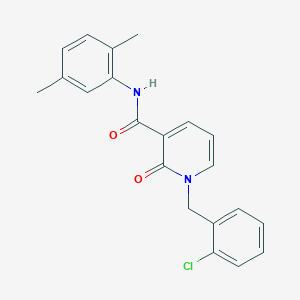
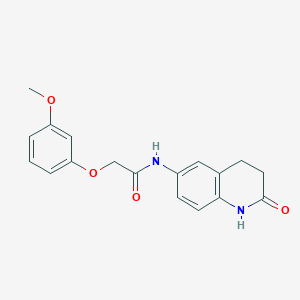

![2-[1-[[4-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2479736.png)
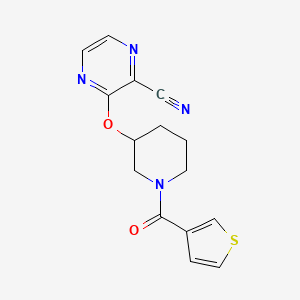
![1,3-Bis[4-(trifluoromethyl)phenyl]urea](/img/structure/B2479739.png)
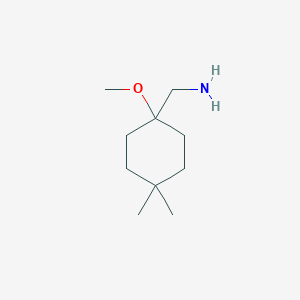
![2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2479745.png)
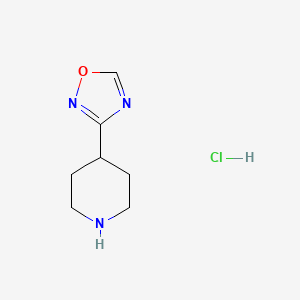
![3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-amine](/img/structure/B2479748.png)
![Methyl 2-pivalamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2479750.png)